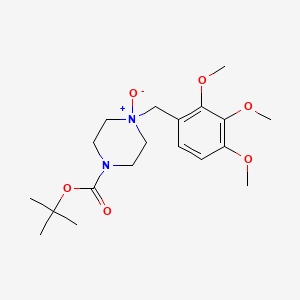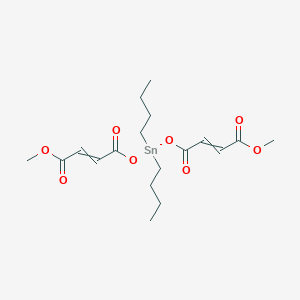
di-N-butylbis(methylmaleate)tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-N-butylbis(methylmaleate)tin: is an organotin compound with the molecular formula C18H28O8Sn and a molar mass of 491.12 g/mol . This compound is characterized by its unique structure, which includes two butyl groups and two methylmaleate groups bonded to a tin atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-N-butylbis(methylmaleate)tin can be synthesized through the reaction of dibutyltin oxide with methylmaleic anhydride in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Di-N-butylbis(methylmaleate)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The butyl or methylmaleate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Di-N-butylbis(methylmaleate)tin is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .
Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to interact with cellular pathways and induce apoptosis in cancer cells is of particular interest .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and as a catalyst in the synthesis of various chemicals .
Mecanismo De Acción
The mechanism by which di-N-butylbis(methylmaleate)tin exerts its effects involves its interaction with cellular components. The tin center can coordinate with various biomolecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes, disruption of cell membranes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Dibutyltin dichloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in organic synthesis with different functional groups.
Uniqueness: Di-N-butylbis(methylmaleate)tin is unique due to its specific structure, which imparts distinct reactivity and applications. Its dual functional groups (butyl and methylmaleate) allow for versatile chemical interactions, making it valuable in various fields.
Propiedades
Fórmula molecular |
C18H28O8Sn |
|---|---|
Peso molecular |
491.1 g/mol |
Nombre IUPAC |
4-O-[dibutyl-(4-methoxy-4-oxobut-2-enoyl)oxystannyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
WNDWDJLPMLWBHW-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


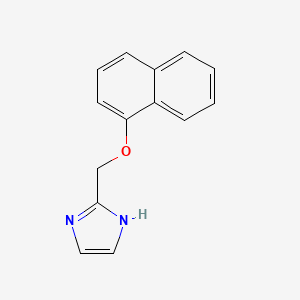


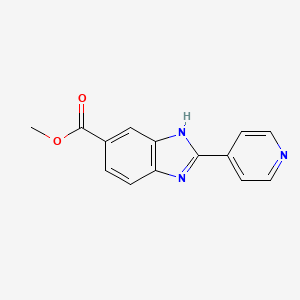
![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
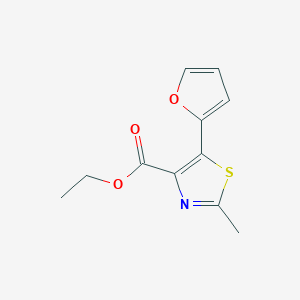
![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
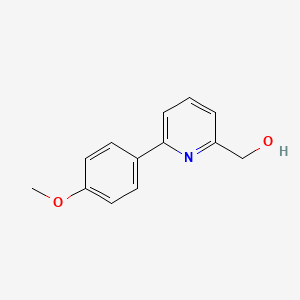
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)

![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
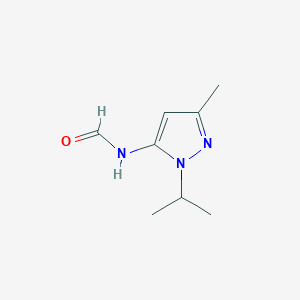
![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
